molecular formula C12H17F2NO B6628622 2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol

2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol

Cat. No.: B6628622
M. Wt: 229.27 g/mol
InChI Key: BRWICJSTOKDSKO-UHFFFAOYSA-N
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Description

2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoroethyl group attached to an aminoethanol backbone, with a 3-methylphenyl group providing additional functionalization.

Properties

IUPAC Name

2-[2,2-difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO/c1-10-3-2-4-11(7-10)8-15(5-6-16)9-12(13)14/h2-4,7,12,16H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWICJSTOKDSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(CCO)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol typically involves the reaction of 2,2-difluoroethylamine with 3-methylbenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can react with the difluoroethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,2-Difluoroethyl-[(3-fluorophenyl)methyl]amino]ethanol
  • {2-[(2,2-difluoroethyl)(methyl)amino]-5-methylphenyl}methanol

Uniqueness

2-[2,2-Difluoroethyl-[(3-methylphenyl)methyl]amino]ethanol is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for specific research applications.

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